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Compound of Interest

Compound Name:
7-Bromo-2H-benzo[b][1,4]oxazin-

3(4H)-one

Cat. No.: B1339940 Get Quote

An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-2H-benzo[b]oxazin-

3(4H)-one and Its Derivatives

Introduction
The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a prominent heterocyclic system in medicinal

chemistry, recognized as a "privileged structure" for the development of a wide range of

biologically active compounds.[2][3] This guide focuses on the 7-bromo substituted variant, 7-

Bromo-2H-benzo[b]oxazin-3(4H)-one, which primarily serves as a crucial building block in the

synthesis of more complex and potent molecules.[4] While direct data on the intrinsic

mechanism of action of 7-Bromo-2H-benzo[b]oxazin-3(4H)-one is limited, its derivatives have

demonstrated significant therapeutic potential across various disease areas, including

oncology, neurology, and cardiovascular diseases. This document will provide a

comprehensive overview of the mechanisms of action of these derivatives, supported by

quantitative data, experimental protocols, and signaling pathway diagrams.

Role as a Synthetic Intermediate
7-Bromo-2H-benzo[b]oxazin-3(4H)-one is a versatile synthetic intermediate. The bromine atom

at the 7-position provides a reactive site for further functionalization, most commonly through

metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2] This allows

for the introduction of diverse chemical moieties to explore structure-activity relationships

(SAR) and optimize pharmacological properties.
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Mechanisms of Action of Derivatives
Derivatives of the 7-Bromo-2H-benzo[b]oxazin-3(4H)-one core have been shown to exert their

effects through various mechanisms, which are detailed below.

Anticancer Activity
A significant area of investigation for 2H-benzo[b]oxazin-3(4H)-one derivatives is in oncology.

These compounds have been shown to inhibit cancer cell proliferation and induce cell death

through multiple pathways.

Induction of Apoptosis: Many derivatives trigger programmed cell death, or apoptosis, in

cancer cells. Mechanistic studies on 1,2,3-triazole linked derivatives have shown that they

can induce apoptosis via the mitochondrial pathway. This is achieved by increasing the

Bax/Bcl-2 ratio, which leads to the activation of caspase-9 and caspase-3, and subsequent

cleavage of PARP.[5]

Cell Cycle Arrest: Certain derivatives can halt the progression of the cell cycle, preventing

cancer cells from dividing. For instance, some 6-cinnamoyl-2H-benzo[b][1]oxazin-3(4H)-one

derivatives have been found to suppress the growth of A549 lung cancer cells by inducing

cell cycle arrest.[5][6] Similarly, other derivatives have been shown to arrest HCT116 cells in

the G2/M phase.[5][7]

DNA Damage: Some derivatives can cause damage to the DNA of cancer cells, leading to

cell death. The upregulation of γ-H2AX protein expression is a key indicator of this

mechanism.[5][7]

Inhibition of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is crucial for cancer

cell growth and survival. A class of 4-phenyl-2H-benzo[b][1]oxazin-3(4H)-one derivatives

have been developed as potent PI3K/mTOR dual inhibitors.[8] One such compound, 8d-1,

exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant tumor growth

inhibition in xenograft models.[8]

Induction of Autophagy: In addition to apoptosis, some derivatives can induce autophagy, a

cellular process of self-degradation, which can also contribute to cancer cell death.[5][6]
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Generation of Reactive Oxygen Species (ROS): Certain 1,2,3-triazole linked derivatives

have been shown to elevate levels of reactive oxygen species (ROS) within cancer cells,

which can contribute to the induction of apoptosis.[5][9]

Platelet Aggregation Inhibition
Novel 2H-benzo[b][1]oxazin-3(4H)-ones have been synthesized and evaluated for their ability

to inhibit platelet aggregation. These compounds were found to inhibit ADP-induced platelet

aggregation, with one of the most potent compounds, 7a, exhibiting an IC50 value of 10.14

μmol/L.[1]

Anticonvulsant Activity
Derivatives of 7-amino-2H-1,4-benzoxazin-3(4H)-one, which can be synthesized from the 7-

bromo precursor, have been investigated for their anticonvulsant properties.[10]

Anti-inflammatory Activity
Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole moiety have shown

promising anti-inflammatory effects. In LPS-induced BV-2 microglial cells, these compounds

were able to reduce the production of nitric oxide (NO) and the transcription levels of pro-

inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[11] This suggests a potential

therapeutic application in neurodegenerative diseases with an inflammatory component.[11]

Acetylcholinesterase Inhibition
In the context of Alzheimer's disease, derivatives of 2H-benzo[b][1]thiazin-3(4H)-one, a related

scaffold, have been designed as acetylcholinesterase (AChE) inhibitors.[12] This indicates that

the broader benzoxazinone-like structures are of interest for neurodegenerative disorders.

Quantitative Data
The following tables summarize the quantitative data for various derivatives of the 2H-

benzo[b]oxazin-3(4H)-one scaffold.

Table 1: Anticancer Activity of 2H-benzo[b]oxazin-3(4H)-one Derivatives
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Compound/Derivati
ve Class

Target/Cell Line IC50/GI50 Reference

1,2,3-Triazole linked

(Compound 7)
HepG2 4.07 ± 0.09 μM [5]

1,2,3-Triazole linked

(Compound 14b)
A549 7.59 ± 0.31 μM [5][7]

1,2,3-Triazole linked

(Compound 14c)
A549 18.52 ± 0.59 μM [5][7]

PI3K/mTOR inhibitor

(Compound 8d-1)
PI3Kα 0.63 nM [8]

PI3K/mTOR inhibitor

(Compound 8d-1)
HeLa 1.35 μM [5][7]

PI3K/mTOR inhibitor

(Compound 8d-1)
A549 1.22 μM [5][7]

2H-1,4-

benzoxazinone

derivative (Compound

3)

A549 0.32 μM (GI50) [5][7]

Table 2: Platelet Aggregation Inhibitory Activity

Compound Assay IC50 Reference

7a
ADP-induced platelet

aggregation
10.14 μmol/L [1]

Ticlopidine (Control)
ADP-induced platelet

aggregation
3.18 μmol/L [1]

Aspirin (Control)
ADP-induced platelet

aggregation
6.07 μmol/L [1]

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well

and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

0.1 to 100 μM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Protein Expression
Cell Lysis: Treat cells with the test compound for the desired time, then wash with cold PBS

and lyse with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a sodium dodecyl

sulfate-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)

membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Densitometry: Quantify the band intensities using image analysis software and normalize to

a loading control like β-actin.

Platelet Aggregation Assay
Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in tubes containing an

anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 10

minutes to obtain PRP.

Assay Setup: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x

10^8 platelets/mL).

Compound Incubation: Pre-incubate the PRP with the test compound or vehicle control for a

specified time (e.g., 5 minutes) at 37°C.

Aggregation Induction: Add an aggregating agent, such as ADP (adenosine 5'-diphosphate),

to induce platelet aggregation.

Measurement: Monitor the change in light transmittance through the PRP suspension over

time using a platelet aggregometer.

Data Analysis: Calculate the percentage of aggregation inhibition for each compound

concentration and determine the IC50 value.

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by derivatives of 7-

Bromo-2H-benzo[b]oxazin-3(4H)-one.
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Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
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Caption: Intrinsic apoptosis pathway activated by derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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